molecular formula C40H45N9O9 B1192845 HDAC6 degrader NP8

HDAC6 degrader NP8

Cat. No. B1192845
M. Wt: 795.854
InChI Key: NLVMRCQAKUCFIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HDAC6 degrader NP8 is a novel potent and selective PROTAC degrader of HDAC6 protein.

Scientific Research Applications

Anti-Myeloma Activity

HDAC6 degrader NP8 has been investigated for its anti-myeloma activity. A study found that this degrader, developed through the proteolysis targeting chimera (PROTAC) strategy, exhibited improved potency and selectivity in degrading HDAC6. This led to promising anti-proliferative activity in multiple myeloma (MM) cells, suggesting its potential in treating this cancer type (Wu et al., 2019).

Selective Degraders for HDAC6

Another study developed the first cell-permeable HDAC6-selective degraders using Von Hippel-Lindau (VHL) E3 ubiquitin ligase. These degraders demonstrated high potency and selectivity, offering potential for specific chemical probes in HDAC6-related cellular pathways and cancer therapeutics (Yang et al., 2020).

Degrader Design Plasticity

A study highlighted the plasticity in designing PROTACs for HDAC6, comparing the efficiency of NP8 with other PROTACs. NP8 showed comparable degradation efficiency, emphasizing the scope for design variations in developing effective HDAC6 degraders (Yang et al., 2019).

Non-Hydroxamate Degraders

Research into non-hydroxamate selective HDAC6 degraders led to the development of new classes with different warheads, expanding the possibilities for more diverse and potentially safer HDAC6-targeted therapies (Keuler et al., 2022).

Inflammasome Activation Attenuation

HDAC6 degraders have been explored for their role in attenuating NLRP3 inflammasome activation, suggesting their utility in treating inflammatory disorders. The degrader studied was derived from indirubin, showing efficiency and selectivity in decreasing HDAC6 levels in cell lines, including activated THP-1 cells (Cao et al., 2021).

Antileukemic Activity

A study utilized PROTAC technology to create cereblon-recruiting HDAC6 degraders with selective HDAC6 degradation and antileukemic activity. These degraders showed potential as pharmacological tools for targeted HDAC6 degradation, offering new avenues for leukemia treatment (Sinatra et al., 2022).

properties

Product Name

HDAC6 degrader NP8

Molecular Formula

C40H45N9O9

Molecular Weight

795.854

IUPAC Name

4-((1-(4-(1-(2-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)-1H-1,2,3-triazol-4-yl)butyl)-3-phenylureido)methyl)-N-hydroxybenzamide

InChI

InChI=1S/C40H45N9O9/c50-34-17-16-33(37(52)43-34)49-38(53)31-10-6-11-32(35(31)39(49)54)41-18-21-57-23-24-58-22-20-48-26-30(44-46-48)9-4-5-19-47(40(55)42-29-7-2-1-3-8-29)25-27-12-14-28(15-13-27)36(51)45-56/h1-3,6-8,10-15,26,33,41,56H,4-5,9,16-25H2,(H,42,55)(H,45,51)(H,43,50,52)

InChI Key

NLVMRCQAKUCFIA-UHFFFAOYSA-N

SMILES

O=C(NO)C1=CC=C(CN(CCCCC2=CN(CCOCCOCCNC3=CC=CC(C(N4C(CC5)C(NC5=O)=O)=O)=C3C4=O)N=N2)C(NC6=CC=CC=C6)=O)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

HDAC6 degrader NP8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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